4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid 4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15364824
InChI: InChI=1S/C20H20FN3O5S/c1-30(28,29)23-16-7-3-4-13(11-16)17-12-18(14-5-2-6-15(21)10-14)24(22-17)19(25)8-9-20(26)27/h2-7,10-11,18,23H,8-9,12H2,1H3,(H,26,27)
SMILES:
Molecular Formula: C20H20FN3O5S
Molecular Weight: 433.5 g/mol

4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

CAS No.:

Cat. No.: VC15364824

Molecular Formula: C20H20FN3O5S

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid -

Specification

Molecular Formula C20H20FN3O5S
Molecular Weight 433.5 g/mol
IUPAC Name 4-[3-(3-fluorophenyl)-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C20H20FN3O5S/c1-30(28,29)23-16-7-3-4-13(11-16)17-12-18(14-5-2-6-15(21)10-14)24(22-17)19(25)8-9-20(26)27/h2-7,10-11,18,23H,8-9,12H2,1H3,(H,26,27)
Standard InChI Key FHZSXBTVIHGXTJ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)CCC(=O)O

Introduction

4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound belonging to the pyrazolone derivatives class. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly as anti-inflammatory and analgesic agents. The compound's unique structure, which incorporates both a pyrazole ring and a butanoic acid moiety, contributes to its biological activity.

Synthesis of 4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

The synthesis of this compound typically involves several key steps, utilizing starting materials such as substituted phenyl compounds and hydrazines. The synthesis routes often involve the formation of intermediates that are further modified to yield the final product. Various solvents and catalysts are used to optimize yields and reaction times. Techniques like thin-layer chromatography (TLC) are employed for monitoring reaction progress, while purification methods like recrystallization are used to isolate the final product.

Biological Activity

Studies have shown that similar pyrazolone derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, thereby reducing prostaglandin synthesis. This mechanism of action suggests potential therapeutic applications for 4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid in the treatment of inflammatory conditions.

Characterization Techniques

Characterization techniques such as infrared spectroscopy (IR) can reveal functional groups present in the compound, while NMR provides information about hydrogen environments within the molecule. These techniques are crucial for confirming the structure and purity of the synthesized compound.

Comparison with Other Compounds

Other compounds, like N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have also shown potential as anti-inflammatory agents through different mechanisms, such as inhibiting 5-lipoxygenase (5-LOX) . This highlights the diversity of therapeutic targets within the broader class of pyrazole derivatives.

Data Table: Key Features of 4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

FeatureDescription
Chemical ClassPyrazolone derivatives
StructurePyrazole ring with 3-fluorophenyl and 3-methanesulfonamidophenyl groups attached, connected to a butanoic acid moiety
SynthesisInvolves multiple steps using substituted phenyl compounds and hydrazines
Biological ActivityPotential anti-inflammatory properties through cyclooxygenase inhibition
Characterization TechniquesNMR, mass spectrometry, IR spectroscopy

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